N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(12-3-6-16-7-4-12)17-8-10-19-9-5-13(18-19)14-2-1-11-21-14/h1-7,9,11H,8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGGERHJVVCDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.
Attachment of the Isonicotinamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Properties
- Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro studies showed a marked reduction in these markers, suggesting potential therapeutic applications in inflammatory diseases .
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase, a target in cancer therapy . Case studies have demonstrated significant tumor growth inhibition in xenograft models, indicating its potential as an effective anticancer agent.
-
Antibacterial Activity
- The sulfonamide moiety of the compound allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis. This mechanism has been shown to be effective against various strains of bacteria, including multi-drug resistant pathogens.
- Central Nervous System Effects
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the effects of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide on TNF-alpha and IL-6 production in macrophages:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data highlights the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The findings suggest that further optimization could enhance its anticancer efficacy.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is compared with three pharmacopeial analogs containing thiophene and amine/amide functionalities ():
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Metabolic Stability : The pyrazole-thiophene core in the target compound may confer greater metabolic stability compared to the tetrahydronaphthalene-based analogs, which are prone to oxidative degradation due to their saturated rings .
- Solubility : The isonicotinamide group provides moderate solubility in polar solvents, whereas sulfonate-containing analogs (e.g., the third compound) exhibit superior aqueous solubility but reduced blood-brain barrier penetration .
- Binding Affinity : The planar pyrazole-thiophene system allows for stronger π-π interactions with biological targets (e.g., kinases) compared to the flexible tetrahydronaphthalene derivatives .
Crystallographic and Conformational Insights
Refinement via SHELXL highlights distinct packing patterns:
- The target compound forms dimeric structures via N–H···O hydrogen bonds between amide groups, whereas sulfonate-containing analogs exhibit ionic interactions with counterions .
- The twisted conformation between the pyrazole and isonicotinamide reduces steric hindrance, unlike the rigid tetrahydronaphthalene systems in analogs .
Biological Activity
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound that incorporates a thiophene ring, a pyrazole ring, and an isonicotinamide moiety. This structural composition suggests a diverse range of potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Thiophene Ring : Known for its electron-rich properties, which can enhance biological interactions.
- Pyrazole Ring : Associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.
- Isonicotinamide Moiety : A derivative of vitamin B3, contributing to potential neuroprotective and metabolic effects.
Table 1: Chemical Composition
| Component | Structure |
|---|---|
| Thiophene | C4H4S |
| Pyrazole | C3H3N2 |
| Isonicotinamide | C6H6N2O |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly significant in cancer therapy where enzyme inhibitors can block tumor growth.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the thiophene and pyrazole rings can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit critical pathways involved in tumor growth:
- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated efficacy against this mutation commonly found in melanoma .
- Cell Line Studies : Compounds similar to this compound have shown IC50 values below 10 µM against various cancer cell lines .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by findings that pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
Antimicrobial Properties
Pyrazole derivatives have also been explored for their antimicrobial activities. They can disrupt bacterial cell membranes and inhibit growth through various mechanisms. For instance, one study highlighted the ability of a related pyrazole compound to induce cell lysis in bacterial cultures .
Study on Antitumor Effects
A notable study investigated a series of pyrazole derivatives for their antitumor activity. The results indicated that compounds with structural similarities to this compound displayed promising results against human cancer cell lines, with notable reductions in cell viability observed at low concentrations .
In Vitro Evaluation Against Trypanosoma cruzi
Another study focused on evaluating the bioactivity of pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The findings suggested that certain derivatives exhibited effective inhibition of both replicative and infective stages of the parasite .
Q & A
Q. What are the standard synthetic routes for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with thiophene-containing ketones.
- Step 2 : Alkylation of the pyrazole nitrogen using ethylenediamine derivatives.
- Step 3 : Coupling with isonicotinamide via amide bond formation using coupling agents like EDC/HOBt. Intermediates are monitored via TLC and characterized using 1H/13C NMR (for regiochemical confirmation), IR (amide bond validation), and HRMS (mass confirmation) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H NMR : Identifies proton environments (e.g., pyrazole C-H, thiophene protons, ethylenediamine chain).
- 13C NMR : Confirms carbon backbone and substituent positions.
- IR Spectroscopy : Validates amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry (HRMS) : Provides exact molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Catalysts : Iodine or tert-butyl hydroperoxide accelerates heterocycle formation; Pd catalysts improve coupling efficiency in later stages .
- Temperature Control : Exothermic steps (e.g., cyclocondensation) require gradual heating (60–80°C) to avoid decomposition .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing thiophene with furan or varying pyrazole substituents) to identify critical pharmacophores. For example, thiophene’s sulfur atom enhances binding to cytochrome P450 enzymes, while pyrazole’s nitrogen orientation affects solubility .
- Dose-Response Assays : Use IC50/EC50 values to distinguish true activity from assay noise. Inconsistent results may arise from varying cell permeability or off-target effects .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : The pyrazole-thiophene core binds to hydrophobic pockets in enzymes (e.g., mycobacterial CYP450), disrupting substrate access. Isonicotinamide’s pyridine nitrogen may coordinate with heme iron in oxidoreductases .
- Receptor Modulation : Molecular docking studies suggest hydrogen bonding between the amide group and residues in kinase ATP-binding domains .
Q. What experimental approaches validate the compound’s mechanism of action?
- X-ray Crystallography : Resolve binding modes in enzyme co-crystals (requires high-purity compound and diffraction-quality crystals) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Knockout Models : Test activity in enzyme-deficient strains (e.g., Mycobacterium tuberculosis ΔCYP450) to confirm target specificity .
Data Analysis & Technical Challenges
Q. How are spectral artifacts or impurities addressed during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra (e.g., ethylenediamine chain protons).
- Preparative HPLC : Purifies final compounds to ≥95% purity, removing byproducts from alkylation or coupling steps .
Q. What computational tools predict the compound’s physicochemical properties?
- SwissADME : Estimates logP (lipophilicity), solubility, and drug-likeness.
- Molecular Dynamics Simulations : Models membrane permeability and stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
